L-(+)-Lyxose-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

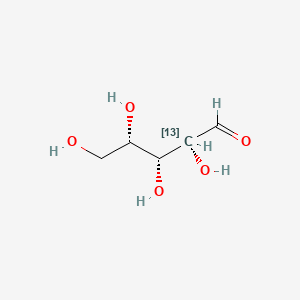

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2R,3R,4S)-2,3,4,5-tetrahydroxy(213C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1/i3+1 |

InChI Key |

PYMYPHUHKUWMLA-KGBHNQHQSA-N |

Isomeric SMILES |

C([C@@H]([C@H]([13C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-(+)-Lyxose-13C: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties of L-(+)-Lyxose-13C, a stable isotope-labeled sugar crucial for a variety of research applications. This document details its chemical and physical characteristics, provides methodologies for its synthesis and analysis, and explores its role in metabolic pathways.

Core Properties of L-(+)-Lyxose

L-(+)-Lyxose is a naturally rare aldopentose sugar. Its 13C-labeled counterpart serves as a valuable tracer in metabolic research and structural biology studies. While specific physical constants for this compound are not extensively reported, they are expected to be nearly identical to those of the unlabeled compound.

Chemical and Physical Data

The following tables summarize the key quantitative data for L-(+)-Lyxose.

| Identifier | Value |

| IUPAC Name | (2S,3S,4R)-2,3,4,5-Tetrahydroxypentanal |

| Molecular Formula | C₅H₁₀O₅ |

| Molecular Weight | 150.13 g/mol |

| CAS Number | 1949-78-6 |

| Isotopologue | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Lyxose-1-¹³C | ¹³CC₄H₁₀O₅ | 151.12 |

| L-Lyxose-2-¹³C | ¹³CC₄H₁₀O₅ | 151.12 |

| L-Lyxose-5-¹³C | ¹³CC₄H₁₀O₅ | 151.12 |

| L-Lyxose-1,2-¹³C₂ | ¹³C₂C₃H₁₀O₅ | 152.11 |

| Physical Property | Value | Conditions |

| Melting Point | 108-112 °C[1][2] | |

| Solubility | 586 g/L[2][3] | in water at 25°C |

| Specific Optical Rotation ([α]D) | +13.5° ± 0.5°[1][4] | c=2 in water at 20°C |

Metabolic Pathway of L-Lyxose in Escherichia coli

In mutant strains of Escherichia coli adapted to grow on L-lyxose, the sugar is metabolized via the L-rhamnose degradation pathway. This metabolic route involves a series of enzymatic conversions, ultimately channeling L-lyxose into central metabolism. The use of this compound allows for the precise tracing of the carbon backbone through these reactions.

Experimental Protocols

Detailed methodologies are essential for the effective use of this compound in research. The following sections outline protocols for its synthesis and analysis.

Synthesis of this compound

The synthesis of this compound can be achieved from a commercially available 13C-labeled precursor, such as D-[U-13C6]glucose, through a series of chemical transformations. A common method is the Ruff degradation of a 13C-labeled D-galactose, which itself can be synthesized from D-[U-13C6]glucose.

Materials:

-

D-[U-¹³C₆]glucose

-

Appropriate enzymes for conversion to D-[U-¹³C₆]galactose (e.g., UDP-galactose 4-epimerase) or chemical synthesis reagents

-

Hydrogen peroxide (30%)

-

Ferrous sulfate

-

Calcium carbonate

-

Solvents for extraction and purification (e.g., ethanol, methanol)

-

Chromatography equipment (e.g., silica gel column)

Procedure:

-

Epimerization: Convert D-[U-¹³C₆]glucose to D-[U-¹³C₆]galactose. This can be achieved enzymatically or through established chemical synthesis routes.

-

Oxidation: Oxidize D-[U-¹³C₆]galactose to D-[U-¹³C₆]galactonic acid.

-

Ruff Degradation: Treat the calcium salt of D-[U-¹³C₆]galactonic acid with hydrogen peroxide and a catalytic amount of ferrous sulfate. This reaction decarboxylates the C1 position, yielding L-(+)-Lyxose with 13C labeling at positions 1 through 4 (if starting from uniformly labeled galactose).

-

Purification: Purify the resulting this compound from the reaction mixture using column chromatography on silica gel.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing the structure and tracing the metabolic fate of this compound.

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., D₂O) to a final concentration of 10-50 mM.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Acquire a 1D ¹³C NMR spectrum to confirm the isotopic enrichment and identify the chemical shifts of the labeled carbon atoms.

-

Typical parameters for a ¹³C NMR experiment on a 500 MHz spectrometer would include:

-

Pulse program: zgpg30 (or similar with proton decoupling)

-

Number of scans: 1024-4096 (depending on concentration)

-

Spectral width: ~200 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

-

For metabolic tracing experiments, 2D heteronuclear correlation spectra such as ¹H-¹³C HSQC or HMBC are invaluable for determining the position of the ¹³C label in metabolites.

Mass Spectrometric Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to quantify its incorporation into various metabolites.

Sample Preparation for Metabolite Analysis:

-

Extract metabolites from cells or tissues grown in the presence of this compound using a suitable solvent system (e.g., 80% methanol).

-

Centrifuge the extract to remove cellular debris.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Derivatize the dried metabolites if necessary for GC-MS analysis (e.g., silylation). For LC-MS, the extract can often be directly analyzed after resuspension in an appropriate solvent.

Mass Spectrometry Analysis:

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to either a gas chromatograph (GC) or a liquid chromatograph (LC).

-

Analysis:

-

For GC-MS, separate the derivatized metabolites on a suitable capillary column.

-

For LC-MS, separate the metabolites on a reversed-phase or HILIC column.

-

-

Data Acquisition: Acquire mass spectra in full scan mode to observe the mass shift corresponding to the incorporation of ¹³C atoms. Tandem MS (MS/MS) can be used to fragment ions and pinpoint the location of the label within a metabolite.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical workflow for a metabolic tracing experiment using this compound.

References

L-(+)-Lyxose-13C in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This technical guide provides a framework for the potential applications of L-(+)-Lyxose-13C in metabolic research. While this compound is commercially available, to date, there is a notable absence of published studies detailing its specific use as a tracer in metabolic flux analysis. The experimental protocols and applications described herein are therefore based on the established metabolic pathway of L-lyxose in model organisms and the general principles of 13C-based metabolic flux analysis (MFA). This document is intended to serve as a foundational resource to guide the design of future studies.

Introduction: The Potential of this compound as a Metabolic Tracer

L-(+)-Lyxose is a rare aldopentose sugar. While not as central to metabolism as glucose, its metabolic pathways in certain organisms, such as Escherichia coli, are known. The availability of isotopically labeled L-(+)-Lyxose, specifically L-(+)-Lyxose-1,2-¹³C₂, opens up the possibility of using it as a tracer to investigate pentose metabolism and related pathways.[1]

Stable isotope tracers, like this compound, are powerful tools in metabolic research. By introducing a 13C-labeled substrate into a biological system, researchers can track the flow of carbon atoms through metabolic networks. This technique, known as 13C-Metabolic Flux Analysis (13C-MFA), allows for the quantification of intracellular metabolic fluxes, providing a detailed snapshot of cellular physiology.[2][3] 13C-MFA is instrumental in identifying metabolic bottlenecks, understanding disease-related metabolic reprogramming, and guiding metabolic engineering efforts.[2][4]

This guide will explore the known metabolic fate of L-lyxose and provide a theoretical framework for designing and implementing metabolic studies using this compound.

The Metabolic Pathway of L-Lyxose in Escherichia coli

In mutant strains of Escherichia coli adapted to grow on L-lyxose, the sugar is metabolized through the L-rhamnose metabolic pathway.[5][6] Wild-type E. coli cannot typically utilize L-lyxose due to the inefficiency of rhamnulose kinase in phosphorylating the intermediate L-xylulose.[5] However, mutant strains with a modified rhamnulose kinase can efficiently process L-lyxose.[5]

The key enzymatic steps are outlined below:

-

Transport: L-Lyxose enters the cell via the rhamnose transport system.[5]

-

Isomerization: L-Rhamnose isomerase converts L-lyxose to L-xylulose.[5]

-

Phosphorylation: A mutated rhamnulose kinase phosphorylates L-xylulose to L-xylulose-1-phosphate.[5]

-

Aldol Cleavage: Rhamnulose-1-phosphate aldolase cleaves L-xylulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[5]

-

Further Metabolism: DHAP enters glycolysis. Glycolaldehyde is oxidized to glycolate by lactaldehyde dehydrogenase.[5]

Signaling Pathway Diagram

Caption: Metabolic pathway of L-(+)-Lyxose in mutant E. coli.

Quantitative Data: Enzymes of the L-Lyxose Metabolic Pathway

While quantitative flux data for L-lyxose metabolism is not available in the literature, the key enzymes involved have been identified.

| Enzyme | Abbreviation | Function | EC Number |

| Rhamnose Permease | RhaT | Transports L-lyxose into the cell. | - |

| L-Rhamnose Isomerase | RhaA | Isomerizes L-lyxose to L-xylulose. | 5.3.1.14 |

| Rhamnulose Kinase | RhaB | Phosphorylates L-xylulose to L-xylulose-1-phosphate. | 2.7.1.5 |

| Rhamnulose-1-Phosphate Aldolase | RhaD | Cleaves L-xylulose-1-phosphate. | 4.1.2.19 |

| Lactaldehyde Dehydrogenase | AldA | Oxidizes glycolaldehyde to glycolate. | 1.2.1.22 |

Experimental Protocols: A General Framework for 13C-MFA using this compound

The following protocol is a generalized procedure for conducting a 13C-MFA study with this compound, adapted from standard MFA methodologies.[7][8]

Experimental Design and Isotopic Labeling

-

Strain Selection: Utilize a bacterial strain capable of metabolizing L-lyxose, such as a specifically adapted mutant of E. coli.

-

Tracer Selection: Use L-(+)-Lyxose-1,2-¹³C₂ as the tracer. A parallel culture with unlabeled L-lyxose should be run as a control.

-

Culture Conditions: Grow the cells in a defined minimal medium where L-lyxose is the sole carbon source to ensure the labeling patterns are derived exclusively from the tracer.

-

Isotopic Steady State: Culture the cells for a sufficient duration to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This typically requires several cell doublings.

-

Cell Quenching and Metabolite Extraction: Rapidly quench metabolic activity by, for example, submerging the culture in a cold solvent like methanol. Extract intracellular metabolites using appropriate methods, such as a cold methanol-water-chloroform extraction.

Analytical Measurement

-

Sample Preparation: Hydrolyze the protein fraction of the cell biomass to release amino acids. Derivatize the amino acids and other metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Mass Spectrometry: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites, particularly the proteinogenic amino acids. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for non-volatile metabolites.

-

Data Correction: Correct the raw MID data for the natural abundance of 13C in the unlabeled portions of the metabolites and in the derivatizing agents.

Computational Flux Analysis

-

Metabolic Model: Construct a stoichiometric model of the central carbon metabolism of the organism, including the L-lyxose catabolic pathway.

-

Flux Estimation: Use software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the metabolic model.

-

Statistical Validation: Perform statistical analyses, such as a chi-squared test, to assess the goodness-of-fit of the estimated fluxes to the experimental data. Calculate confidence intervals for the estimated fluxes.

Experimental Workflow Diagram

Caption: General experimental workflow for a 13C-MFA study.

Potential Applications and Future Directions

The use of this compound as a metabolic tracer could provide valuable insights in several areas:

-

Microbial Metabolism: Elucidating the metabolic pathways of rare sugars in various microorganisms.

-

Metabolic Engineering: Identifying targets for genetic engineering to improve the utilization of pentose sugars from lignocellulosic biomass for biofuel and biochemical production.[2]

-

Drug Development: Investigating the metabolic effects of novel antimicrobial agents that may target pentose metabolic pathways.

Future research should focus on performing foundational labeling studies with this compound in model organisms to validate its utility as a tracer and to generate the first quantitative flux maps of L-lyxose metabolism. Such studies will be crucial in expanding the toolkit of metabolic researchers and enabling a deeper understanding of cellular metabolism.

References

- 1. L-Lyxose (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2470-0 [isotope.com]

- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tracing the Pentose Phosphate Pathway using 13C-Labeled Glucose

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of L-(+)-Lyxose-13C as a tracer for the pentose phosphate pathway (PPP) is not a widely documented or established method in the scientific literature. This guide, therefore, focuses on the gold-standard and extensively validated approach of using 13C-labeled glucose for metabolic flux analysis of the PPP.

Introduction: The Pentose Phosphate Pathway and the Importance of Isotopic Tracers

The pentose phosphate pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis.[1] Its primary functions are anabolic rather than catabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, such as ribose-5-phosphate, a vital precursor for nucleotide biosynthesis.[1] Given its central role in cellular proliferation, redox balance, and biosynthesis, the PPP is a key area of investigation in various research fields, including cancer metabolism, neurobiology, and immunology.

To quantitatively understand the flux of metabolites through the PPP and its interplay with other pathways like glycolysis, stable isotope tracing is an indispensable tool. 13C-Metabolic Flux Analysis (13C-MFA) utilizes substrates labeled with the stable isotope 13C to track the fate of carbon atoms as they are metabolized by cells.[2][3][4][5] By measuring the incorporation of 13C into downstream metabolites, researchers can elucidate the relative and absolute fluxes through different metabolic pathways.[2][3][4][5]

Choosing the Right Tracer: 13C-Labeled Glucose Isotopomers

While various labeled substrates can be used for 13C-MFA, glucose is the natural and most informative tracer for studying the PPP. Different isotopomers of 13C-labeled glucose provide distinct advantages for resolving fluxes within the central carbon metabolism. The choice of tracer is a critical step in experimental design as it directly impacts the precision of flux estimations.[6][7]

Key 13C-Glucose Tracers for PPP Analysis:

-

[1,2-13C2]glucose: This is widely regarded as one of the most effective tracers for distinguishing between glycolysis and the oxidative PPP.[6][7][8] In glycolysis, the bond between carbon 3 and 4 of glucose is cleaved, keeping the 13C labels on carbons 1 and 2 together in the resulting triose phosphates. In contrast, the oxidative PPP decarboxylates the C1 position of glucose-6-phosphate, leading to the loss of one of the 13C labels. This differential labeling pattern in downstream metabolites like lactate and pyruvate allows for the quantification of the relative flux through each pathway.[9]

-

[U-13C]glucose: In this uniformly labeled tracer, all six carbon atoms of glucose are 13C. It is useful for tracing the fate of the entire carbon skeleton of glucose and is often used in combination with other tracers in parallel labeling experiments to improve the accuracy of flux estimations.[7]

-

[2,3-13C2]glucose: This novel tracer simplifies the analysis of PPP flux by producing [2,3-13C2]lactate exclusively through the PPP, while glycolysis generates [1,2-13C2]lactate.[8] These distinct isotopomers are easily distinguishable by 13C NMR, offering a clear readout of the relative activities of the two pathways.[8]

-

Other Tracers: Other specifically labeled glucose molecules, such as [1-13C]glucose, [2-13C]glucose, and [3-13C]glucose, can also provide valuable information, particularly when used in combination with computational modeling to resolve specific fluxes within the non-oxidative PPP.[6]

Quantitative Data Presentation

The following tables summarize quantitative data on PPP flux from various studies using 13C-labeled glucose tracers in mammalian cells.

| Cell Type | Tracer(s) Used | Analytical Method | Key Findings | Reference |

| HCT116 colon cancer cells | [1,2-¹³C₂]glucose | GC-MS | Approximately 15% of glucose flux was diverted to the pentose phosphate shunt. | [6] |

| Cerebellar granule neurons | [1,2-¹³C₂]glucose | Not specified | 52±6% of glucose metabolized by glycolysis, 19±2% by the pentose cycle (oxidative and non-oxidative), and 29±8% by the combined oxidative PPP and de novo nucleotide synthesis. | [10] |

| Human granulocytes | [1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucose | GC-MS | Phagocytic stimulation reversed the direction of non-oxidative PPP net fluxes from ribose-5-phosphate biosynthesis toward glycolytic pathways, associated with up-regulation of the oxidative PPP. | [11] |

Experimental Protocols

The following provides a generalized, detailed methodology for conducting a 13C-MFA experiment to measure PPP flux using 13C-labeled glucose.

Cell Culture and Tracer Administration

-

Culture Cells: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. Culture in standard growth medium.

-

Tracer Medium Preparation: Prepare a medium that is identical to the standard growth medium but with the unlabeled glucose replaced by the desired 13C-labeled glucose isotopomer(s). The concentration of the labeled glucose should be the same as the unlabeled glucose in the standard medium.

-

Tracer Incubation:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with a pre-warmed base medium lacking glucose.

-

Add the pre-warmed tracer medium to the cells.

-

Incubate the cells for a sufficient duration to achieve isotopic steady-state. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[9] For PPP analysis, an incubation time of several hours is common to ensure labeling of downstream products.

-

Metabolite Quenching and Extraction

-

Quenching: Rapidly aspirate the tracer medium and add a cold quenching solution (e.g., -80°C methanol or a methanol/water mixture) to immediately halt all enzymatic activity.

-

Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

-

Extraction:

-

Perform a series of freeze-thaw cycles to lyse the cells.

-

Add a non-polar solvent (e.g., chloroform) to separate the polar and non-polar metabolites.

-

Centrifuge the mixture to pellet the cell debris and separate the aqueous (polar) and organic (non-polar) layers.

-

Collect the aqueous layer containing the polar metabolites, including the intermediates of glycolysis and the PPP.

-

Sample Preparation and Analysis

-

Derivatization: Dry the extracted polar metabolites under a stream of nitrogen or using a vacuum concentrator. Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: Analyze the derivatized samples by GC-MS. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.

-

Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Use a computational flux model (e.g., using software like INCA or Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

-

The software will then estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: The Pentose Phosphate Pathway, showing the oxidative and non-oxidative phases.

Caption: Logic of using [1,2-13C2]glucose to differentiate glycolysis and the PPP.

Experimental Workflows

Caption: A typical workflow for a 13C-Metabolic Flux Analysis experiment.

Conclusion

Tracing the pentose phosphate pathway using 13C-labeled glucose is a powerful technique for quantifying metabolic fluxes and understanding cellular physiology. By carefully selecting the appropriate tracer and following a robust experimental protocol, researchers can gain valuable insights into the regulation of the PPP in health and disease. This technical guide provides a comprehensive overview of the core principles, methodologies, and data interpretation involved in these studies, serving as a valuable resource for professionals in the field of metabolic research and drug development.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 5. youtube.com [youtube.com]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

A Technical Guide to the Biosynthesis of L-(+)-Lyxose-¹³C for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of L-(+)-Lyxose-¹³C, a critical isotopically labeled sugar for various research applications. This document outlines a robust chemoenzymatic strategy, presents detailed experimental protocols, and summarizes key quantitative data to facilitate its production in a laboratory setting.

Introduction

L-(+)-Lyxose is a rare aldopentose sugar that, due to its unique stereochemistry, serves as a valuable building block in the synthesis of biologically active compounds, including nucleoside analogues with potential therapeutic properties. The incorporation of a Carbon-13 (¹³C) stable isotope label into the L-lyxose structure enables researchers to trace its metabolic fate, elucidate reaction mechanisms, and perform quantitative analyses using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide details a reliable method for the preparation of L-(+)-Lyxose-¹³C, starting from commercially available ¹³C-labeled precursors and employing a combination of microbial and enzymatic transformations.

Biosynthetic Pathway Overview

The presented methodology for producing L-(+)-Lyxose-¹³C is a multi-step chemoenzymatic process that begins with the ¹³C-labeled polyol, ribitol. The core of this synthetic route involves three key enzymatic conversions:

-

Microbial Oxidation: ¹³C-Ribitol is oxidized to ¹³C-L-ribulose by whole-cell catalysis using Acetobacter aceti.

-

Epimerization: The resulting ¹³C-L-ribulose is epimerized at the C3 position to yield ¹³C-L-xylulose. This step is catalyzed by D-tagatose 3-epimerase.

-

Isomerization: Finally, ¹³C-L-xylulose is isomerized to the desired product, L-(+)-Lyxose-¹³C, using L-rhamnose isomerase.

An alternative pathway starting from ¹³C-xylitol is also described, which converges at the intermediate ¹³C-L-xylulose.

dot graph "Biosynthetic_Pathway_of_L_Lyxose_13C" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Ribitol_13C [label="Ribitol-¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Xylitol_13C [label="Xylitol-¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-1.5!"]; L_Ribulose_13C [label="L-Ribulose-¹³C", fillcolor="#FBBC05", fontcolor="#202124"]; L_Xylulose_13C [label="L-Xylulose-¹³C", fillcolor="#FBBC05", fontcolor="#202124"]; L_Lyxose_13C [label="L-(+)-Lyxose-¹³C", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ribitol_13C -> L_Ribulose_13C [label="Acetobacter aceti\n(Oxidation)", color="#EA4335"]; Xylitol_13C -> L_Xylulose_13C [label="Alcaligenes sp. 701B\n(Oxidation)", color="#EA4335"]; L_Ribulose_13C -> L_Xylulose_13C [label="D-Tagatose 3-Epimerase\n(Epimerization)", color="#EA4335"]; L_Xylulose_13C -> L_Lyxose_13C [label="L-Rhamnose Isomerase\n(Isomerization)", color="#EA4335"]; } Biosynthesis of L-(+)-Lyxose-¹³C from labeled precursors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the enzymatic and microbial steps in the L-(+)-Lyxose synthesis pathways.

Table 1: Microbial Conversion Yields

| Conversion Step | Microorganism | Substrate | Product | Yield (%) | Reference |

| Ribitol to L-Ribulose | Acetobacter aceti IFO 3281 | Ribitol | L-Ribulose | ~100% | [1] |

| Xylitol to L-Xylulose | Alcaligenes sp. 701B | Xylitol | L-Xylulose | 34% | [2] |

Table 2: Enzymatic Conversion and Final Product Yield

| Conversion Step | Enzyme | Substrate | Product | Equilibrium Ratio (Product:Substrate) | Final Yield | Reference |

| L-Ribulose to L-Xylulose | D-Tagatose 3-Epimerase | L-Ribulose | L-Xylulose | Not specified | 5.0 g L-lyxose from 10.0 g ribitol | [1] |

| L-Xylulose to L-Lyxose & L-Xylose | Immobilized L-Rhamnose Isomerase | L-Xylulose | L-Lyxose & L-Xylose | 21:26 (L-Lyxose:L-Xylose from L-Xylulose) | Not applicable | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the biosynthesis of L-(+)-Lyxose-¹³C.

Preparation of ¹³C-Labeled Precursors

Isotopically labeled starting materials are commercially available. Examples include:

-

D-[5-¹³C]ribitol[3]

-

[3-¹³C]ribitol[4]

-

Ribitol-1-¹³C[5]

-

Ribitol-5-¹³C[6]

-

Xylitol-2-¹³C[7]

-

Xylitol-5-¹³C[8]

These precursors can be used directly in the subsequent microbial and enzymatic reactions.

Step 1: Microbial Oxidation of ¹³C-Ribitol to ¹³C-L-Ribulose

This protocol is adapted from the work of Ahmed et al. (2020)[1].

a. Microorganism and Culture Conditions:

-

Strain: Acetobacter aceti IFO 3281.

-

Medium: Prepare a medium containing 5 g/L yeast extract, 3 g/L peptone, and 25 g/L mannitol. Autoclave for sterilization.

-

Cultivation: Inoculate the sterile medium with A. aceti and incubate at 30°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.

b. Whole-Cell Bioconversion:

-

Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with a sterile 0.9% NaCl solution.

-

Resuspend the washed cells in a reaction buffer (e.g., 50 mM phosphate buffer, pH 6.0) to a final concentration of 10% (w/v).

-

Add the ¹³C-Ribitol substrate to the cell suspension to a final concentration of 5-20% (w/v).

-

Incubate the reaction mixture at 30°C with shaking at 200 rpm.

-

Monitor the conversion of ¹³C-Ribitol to ¹³C-L-Ribulose using High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24 hours.

-

Once the conversion is complete, remove the bacterial cells by centrifugation at 10,000 x g for 15 minutes. The supernatant containing ¹³C-L-Ribulose is used for the next step.

Step 2 & 3: Enzymatic Conversion of ¹³C-L-Ribulose to L-(+)-Lyxose-¹³C

This part of the protocol involves the sequential use of two immobilized enzymes.

a. Enzyme Immobilization (General Procedure):

-

Commercial or purified D-tagatose 3-epimerase and L-rhamnose isomerase are used.

-

Immobilize the enzymes on a suitable support (e.g., glutaraldehyde-activated aminopropyl glass beads) according to standard protocols to allow for easy removal and reuse.

b. Enzymatic Reactions:

-

To the supernatant containing ¹³C-L-Ribulose, add the immobilized D-tagatose 3-epimerase.

-

Incubate the mixture at a controlled temperature (e.g., 40-50°C) and pH (e.g., 7.0-8.0) with gentle agitation. The optimal conditions may vary depending on the specific enzyme used.

-

After the epimerization to ¹³C-L-xylulose, remove the immobilized D-tagatose 3-epimerase by filtration or centrifugation.

-

To the resulting solution containing ¹³C-L-xylulose, add the immobilized L-rhamnose isomerase.

-

Incubate under optimal conditions for the L-rhamnose isomerase (typically pH 8.0 and 60°C)[9].

-

The isomerization reaction will result in an equilibrium mixture of ¹³C-L-xylulose, ¹³C-L-lyxose, and ¹³C-L-xylose[2].

-

After the reaction reaches equilibrium, remove the immobilized enzyme.

Purification of L-(+)-Lyxose-¹³C

The final product, L-(+)-Lyxose-¹³C, needs to be purified from the reaction mixture containing residual ketoses and L-xylose.

-

Degradation of Ketoses: To simplify the purification, remaining ketoses (L-ribulose and L-xylulose) can be selectively degraded using a microorganism such as Pseudomonas sp. 172a, which consumes these ketoses but not L-lyxose[1].

-

Chromatographic Separation: The primary method for separating L-lyxose from L-xylose and other components is column chromatography.

-

Column: A cation exchange resin column (e.g., Dowex 50W-X8, Ca²⁺ form) is effective for separating sugars.

-

Elution: Elute the column with deionized water at an elevated temperature (e.g., 60°C).

-

Fraction Collection: Collect fractions and analyze them by HPLC to identify those containing pure L-(+)-Lyxose-¹³C.

-

-

Crystallization: Pool the pure fractions, concentrate them under reduced pressure, and crystallize the L-(+)-Lyxose-¹³C from an ethanol-water mixture.

-

Characterization: Confirm the identity and purity of the final product using HPLC, NMR spectroscopy, and optical rotation measurements[1].

Workflow and Logic Diagrams

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start with ¹³C-Ribitol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture_A_aceti [label="Culture Acetobacter aceti", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest_Wash [label="Harvest and Wash Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioconversion [label="Whole-Cell Bioconversion to\n¹³C-L-Ribulose", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Remove Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant1 [label="Supernatant with ¹³C-L-Ribulose", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Epimerization [label="Epimerization with Immobilized\nD-Tagatose 3-Epimerase", fillcolor="#FBBC05", fontcolor="#202124"]; Remove_Enzyme1 [label="Remove Immobilized Enzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Xylulose [label="Solution with ¹³C-L-Xylulose", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Isomerization [label="Isomerization with Immobilized\nL-Rhamnose Isomerase", fillcolor="#FBBC05", fontcolor="#202124"]; Remove_Enzyme2 [label="Remove Immobilized Enzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixture [label="Equilibrium Mixture", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Purification (Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pure L-(+)-Lyxose-¹³C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Culture_A_aceti [color="#5F6368"]; Culture_A_aceti -> Harvest_Wash [color="#5F6368"]; Harvest_Wash -> Bioconversion [color="#5F6368"]; Bioconversion -> Centrifuge [color="#5F6368"]; Centrifuge -> Supernatant1 [color="#5F6368"]; Supernatant1 -> Epimerization [color="#EA4335"]; Epimerization -> Remove_Enzyme1 [color="#5F6368"]; Remove_Enzyme1 -> Solution_Xylulose [color="#5F6368"]; Solution_Xylulose -> Isomerization [color="#EA4335"]; Isomerization -> Remove_Enzyme2 [color="#5F6368"]; Remove_Enzyme2 -> Mixture [color="#5F6368"]; Mixture -> Purification [color="#EA4335"]; Purification -> Final_Product [color="#5F6368"]; } Experimental workflow for L-(+)-Lyxose-¹³C biosynthesis.

As L-lyxose is a rare sugar, its direct involvement in major signaling pathways is not extensively documented. However, its structural similarity to other pentoses suggests potential interactions with various carbohydrate-metabolizing enzymes and pathways. The provided ¹³C-labeled L-lyxose can be a valuable tool to investigate these potential interactions. The diagram below illustrates a logical workflow for utilizing L-(+)-Lyxose-¹³C in metabolic studies.

// Nodes Lyxose_13C [label="L-(+)-Lyxose-¹³C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Culture [label="Incubate with Cell Culture\nor Organism", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite_Extraction [label="Metabolite Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; LC_MS [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nMetabolic Flux Calculation", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway_Elucidation [label="Elucidation of Metabolic Pathways\nand Identification of Novel Metabolites", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Lyxose_13C -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Metabolite_Extraction [color="#5F6368"]; Metabolite_Extraction -> LC_MS [color="#5F6368"]; Metabolite_Extraction -> NMR [color="#5F6368"]; LC_MS -> Data_Analysis [color="#5F6368"]; NMR -> Data_Analysis [color="#5F6368"]; Data_Analysis -> Pathway_Elucidation [color="#5F6368"]; } Workflow for metabolic studies using L-(+)-Lyxose-¹³C.

Conclusion

The chemoenzymatic synthesis of L-(+)-Lyxose-¹³C from ¹³C-labeled precursors offers a reliable and efficient method for producing this valuable research tool. The combination of whole-cell microbial oxidation and specific enzymatic conversions provides a high-yielding pathway. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize and purify L-(+)-Lyxose-¹³C for their advanced studies in drug development, metabolomics, and biochemical pathway analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. omicronbio.com [omicronbio.com]

- 4. omicronbio.com [omicronbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Xylitol-5-13C - MedChem Express [bioscience.co.uk]

- 9. researchgate.net [researchgate.net]

Foreword: The Role of L-(+)-Lyxose-13C in Nucleotide Synthesis Studies

A Note on the State of Research

Researchers, scientists, and drug development professionals rely on established metabolic pathways and validated tracer methodologies to investigate complex cellular processes like nucleotide synthesis. The request for an in-depth technical guide on the use of L-(+)-Lyxose-13C for this purpose is one that delves into the frontiers of metabolic research.

Following a comprehensive review of current scientific literature, it is important to clarify that L-(+)-Lyxose is not a recognized or established precursor for nucleotide synthesis in mammalian cells or common model organisms. Consequently, this compound is not a standard isotopic tracer used to study these pathways.

The canonical precursor for the ribose sugar backbone of nucleotides is D-ribose-5-phosphate . This crucial metabolite is synthesized via the Pentose Phosphate Pathway (PPP), primarily from D-glucose. Therefore, stable isotope tracing of nucleotide synthesis is conventionally performed using 13C-labeled D-glucose .

While some microorganisms can be genetically engineered to metabolize L-lyxose, these pathways do not typically lead to the formation of ribose-5-phosphate. For instance, in mutant E. coli, L-lyxose can be processed through the L-rhamnose pathway into intermediates that are more closely related to glycolysis than to the pentose-generating arm of the PPP.

Given the absence of a known metabolic route from L-lyxose to nucleotide precursors, it is not possible to provide a technical guide with quantitative data and established experimental protocols for the use of this compound in this context.

An Alternative and Established Approach: Tracing Nucleotide Synthesis with 13C-Labeled D-Glucose

To address the core interest in understanding nucleotide synthesis through isotopic tracing, we present here a guide on the well-established and widely practiced methodology: the use of 13C-labeled D-glucose. This approach allows for the robust tracking of carbon atoms from glucose as they are incorporated into the ribose moiety of nucleotides, providing valuable insights into the activity of the Pentose Phosphate Pathway and de novo nucleotide biosynthesis.

This guide will provide:

-

A detailed overview of the relevant metabolic pathways.

-

Experimental protocols for using 13C-glucose to trace nucleotide synthesis.

-

Examples of quantitative data presentation.

-

Pathway and workflow visualizations using Graphviz, as requested.

We believe this information will be of significant value to researchers in this field.

An In-depth Technical Guide: Tracing Nucleotide Synthesis with 13C-Labeled D-Glucose

Introduction

Nucleotide synthesis is a fundamental cellular process essential for DNA replication, RNA synthesis, and cellular energy metabolism. It comprises two main pathways: de novo synthesis and salvage pathways. The de novo pathway builds nucleotides from simple precursors, including the ribose sugar, which is derived from the Pentose Phosphate Pathway (PPP). The PPP is a branch of glycolysis that generates both NADPH for reductive biosynthesis and the 5-carbon sugar ribose-5-phosphate (R5P), the direct precursor for phosphoribosyl pyrophosphate (PRPP), a key molecule in the synthesis of both purine and pyrimidine nucleotides.

Stable isotope tracing using 13C-labeled glucose is a powerful technique to quantitatively measure the flux of carbon from glucose through the PPP and into the ribose component of nucleotides. This allows researchers to study the regulation of these pathways under various physiological and pathological conditions, such as cancer, where nucleotide synthesis is often upregulated.

Metabolic Pathways

The core metabolic pathway of interest is the Pentose Phosphate Pathway, which is divided into an oxidative and a non-oxidative phase.

-

Oxidative Phase: This phase is irreversible and converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH.

-

Non-oxidative Phase: This phase consists of a series of reversible reactions that convert ribulose-5-phosphate into ribose-5-phosphate (a precursor for nucleotide synthesis) and other glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.

Ribose-5-phosphate is then converted to PRPP, which provides the ribose backbone for the synthesis of inosine monophosphate (IMP), the precursor for purine nucleotides (AMP and GMP), and for the initial steps of pyrimidine nucleotide synthesis leading to uridine monophosphate (UMP).

Caption: Pentose Phosphate Pathway leading to nucleotide synthesis.

Experimental Protocols

A common experimental setup involves culturing cells in a medium containing a specific 13C-labeled glucose tracer. The choice of tracer can provide different insights:

-

[1,2-13C2]glucose: This is often the preferred tracer for measuring PPP activity. The release of the 13C label from the C1 position as 13CO2 in the oxidative phase can be quantified. The remaining 13C on the C2 position will be incorporated into the ribose of nucleotides.

-

[U-13C6]glucose: In this case, all carbons of glucose are labeled. This is useful for tracing the incorporation of the entire carbon skeleton into various metabolites.

Protocol:

-

Culture cells to the desired confluency (typically mid-log phase).

-

Replace the standard culture medium with a medium containing the 13C-labeled glucose tracer. The concentration of the tracer should be the same as the glucose concentration in the standard medium.

-

Incubate the cells for a specific period. The time course can vary depending on the cell type and the specific research question, but a time course of 0, 2, 4, 8, and 24 hours is common to track the kinetics of label incorporation.

-

At each time point, harvest the cells. Quench metabolism rapidly by, for example, washing with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

-

Separate the intracellular metabolites from the cell debris by centrifugation.

The extracted metabolites are then analyzed using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Protocol for LC-MS analysis of nucleotides:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

-

Inject the sample into an LC-MS system. A common method for separating nucleotides is hydrophilic interaction liquid chromatography (HILIC).

-

The mass spectrometer is operated in a mode to detect the different isotopologues of the nucleotides of interest (e.g., AMP, ATP, GMP, GTP, UMP, UTP). The mass shift due to the incorporation of 13C atoms is measured. For ribose, which has 5 carbons, you would expect to see mass shifts from M+1 to M+5.

Data Presentation

Quantitative data from 13C tracing experiments are typically presented as the fractional labeling or mole percent enrichment (MPE) of the metabolite of interest.

Table 1: Fractional Labeling of Ribose in ATP after Incubation with [U-13C6]Glucose

| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 2 | 85.2 | 5.1 | 3.5 | 2.8 | 2.1 | 1.3 |

| 4 | 70.1 | 8.9 | 6.7 | 5.4 | 4.6 | 4.3 |

| 8 | 45.6 | 12.3 | 10.1 | 9.2 | 8.5 | 14.3 |

| 24 | 10.3 | 8.7 | 9.5 | 11.8 | 15.2 | 44.5 |

M+n represents the fraction of the metabolite pool that contains 'n' 13C atoms from the tracer.

The M+5 fraction of ribose in nucleotides directly reflects the contribution of the de novo synthesis pathway from the labeled glucose.

Experimental Workflow Visualization

Caption: Workflow for tracing nucleotide synthesis with 13C-glucose.

The Untapped Potential of L-(+)-Lyxose-13C in Unraveling Microbial Metabolic Networks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel antimicrobial agents and the optimization of industrial fermentation processes hinge on a deep understanding of microbial metabolism. Isotope-labeling studies, particularly those employing carbon-13 (¹³C), have emerged as a powerful tool for elucidating the intricate network of biochemical reactions that constitute cellular life. While ¹³C-labeled glucose and other common sugars have been extensively used, the potential of rarer sugars, such as L-(+)-Lyxose-13C, in probing specific metabolic pathways remains largely unexplored. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications of this compound in microbial metabolic pathway analysis, offering a roadmap for researchers venturing into this promising area.

The Metabolic Fate of L-Lyxose: A Gateway to the L-Rhamnose Pathway

In wild-type Escherichia coli, L-lyxose, a pentose sugar, is not readily metabolized. However, mutant strains capable of utilizing L-lyxose have been shown to channel it into the L-rhamnose metabolic pathway. This discovery is pivotal for designing tracer experiments with this compound. The established metabolic route involves the following key steps:

-

Isomerization: L-lyxose is first converted to L-xylulose by the enzyme rhamnose isomerase.

-

Phosphorylation: A mutated rhamnulose kinase then phosphorylates L-xylulose to produce L-xylulose-1-phosphate.

-

Aldol Cleavage: Rhamnulose-1-phosphate aldolase cleaves L-xylulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.

-

Further Metabolism: DHAP, a central glycolytic intermediate, enters mainstream carbon metabolism. Glycolaldehyde is oxidized to glycolate, which can be further utilized by the glyoxylate cycle.

The entry of L-lyxose into this specific pathway provides a unique opportunity to probe the flux and regulation of the L-rhamnose pathway and its connections to central carbon metabolism using this compound.

Experimental Design and Workflow for this compound Metabolic Flux Analysis

While specific protocols for this compound are not yet established in the literature, a robust experimental workflow can be adapted from general ¹³C-metabolic flux analysis (MFA) procedures in microorganisms. The commercial availability of L-Lyxose (1,2-¹³C₂, 99%) and L-Lyxose-2-¹³C makes such studies feasible.[1][2]

A typical experimental workflow would involve the following stages:

Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

Key Experimental Protocols

1. Microbial Culture and Labeling:

-

Strain: An E. coli strain engineered or adapted to utilize L-lyxose.

-

Medium: A defined minimal medium with a known concentration of this compound as the sole carbon source. The specific labeling pattern of the lyxose (e.g., uniformly labeled, position-specific) will influence the interpretability of the results.

-

Cultivation: Batch or chemostat cultures are grown to achieve a metabolic steady state. Continuous culture in a chemostat is preferred for precise flux measurements.

-

Sampling and Quenching: Rapid sampling and quenching of metabolic activity are critical to preserve the in vivo labeling patterns of intracellular metabolites. This is typically achieved by rapidly transferring a culture sample into a cold solvent mixture (e.g., -40°C methanol).

2. Metabolite Extraction and Analysis:

-

Extraction: Intracellular metabolites are extracted from the cell pellet using methods such as cold or hot solvent extraction.

-

Derivatization: For GC-MS analysis, polar metabolites like amino acids and organic acids are chemically derivatized to increase their volatility.

-

Mass Spectrometry (MS): GC-MS or LC-MS/MS is used to measure the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids, which reflect the labeling patterns of their precursor molecules in central metabolism.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques can provide more detailed information on positional isotopomers, which can be crucial for resolving complex metabolic pathways.

Data Presentation and Interpretation

The primary data obtained from ¹³C-labeling experiments are the mass isotopomer distributions (MIDs) of measured metabolites. This quantitative data is then used in computational models to estimate intracellular metabolic fluxes.

Table 1: Hypothetical Mass Isotopomer Distribution Data from this compound Labeling

| Metabolite (Amino Acid Precursor) | M0 (%) | M1 (%) | M2 (%) | M3 (%) | M4 (%) | M5 (%) |

| Alanine (from Pyruvate) | 10.5 | 25.2 | 40.8 | 20.3 | 3.2 | 0.0 |

| Glycine (from Serine/Threonine) | 30.1 | 55.6 | 14.3 | 0.0 | 0.0 | 0.0 |

| Aspartate (from Oxaloacetate) | 5.2 | 15.7 | 35.1 | 30.5 | 13.5 | 0.0 |

| Glutamate (from α-Ketoglutarate) | 2.1 | 8.9 | 22.4 | 35.8 | 25.1 | 5.7 |

| Dihydroxyacetone Phosphate (DHAP) | 2.5 | 12.3 | 85.2 | 0.0 | 0.0 | 0.0 |

This table presents hypothetical data for illustrative purposes. M0, M1, M2, etc., represent the fraction of the metabolite pool with 0, 1, 2, etc., ¹³C atoms.

Metabolic Flux Analysis (MFA): The measured MIDs, along with other physiological data (e.g., substrate uptake rate, biomass production rate), are used as inputs for MFA software (e.g., INCA, Metran, WUflux). The software estimates the fluxes through the reactions in a predefined metabolic network model by minimizing the difference between the experimentally measured and computationally simulated MIDs.

Visualizing the Metabolic Pathway

The metabolic pathway of L-lyxose in adapted E. coli can be visualized to better understand the flow of carbon atoms from the labeled substrate into central metabolism.

Caption: Metabolic pathway of L-lyxose in mutant E. coli.

Analogous Quantitative Insights from L-Rhamnose Metabolism

Due to the absence of direct quantitative flux data for this compound, we can draw analogous insights from studies on L-rhamnose, which follows the same metabolic route. A study using a ¹³CO₂ breath test in humans after L-rhamnose ingestion provided data on its fermentation. While not a direct measure of intracellular flux in a specific microbe, it demonstrates the metabolic activity and conversion of this sugar.

Table 2: Quantitative Data from a Human ¹³C-L-Rhamnose Breath Test Study

| Parameter | Value | Unit |

| Gastric Emptying Half-Time | +19.5 (compared to control) | min |

| Increase in Plasma Propionate | Significant | - |

| Increase in Peptide YY | Significant | - |

Data adapted from a study on the effect of L-rhamnose on intestinal transit time and metabolism. This data illustrates the in vivo metabolic consequences of L-rhamnose consumption.

This data, although from a different experimental system, underscores that L-rhamnose (and by extension, L-lyxose in adapted microbes) is actively metabolized and can influence broader physiological processes. In a controlled microbial culture, this compound would allow for much more precise quantification of the flux through the L-rhamnose pathway and its contribution to biomass and other metabolic products.

Future Directions and Applications

The use of this compound as a metabolic tracer opens up several exciting avenues for research and development:

-

Drug Discovery: The L-rhamnose pathway is present in some pathogenic bacteria but absent in humans, making it a potential target for novel antimicrobial drugs. This compound could be used to screen for inhibitors of this pathway by monitoring the disruption of its metabolic flux.

-

Metabolic Engineering: For industrial biotechnology applications, understanding and engineering the metabolism of various sugar substrates is crucial. This compound can be used to quantify the efficiency of engineered pathways for the utilization of five-carbon sugars, which are abundant in lignocellulosic biomass.

-

Fundamental Microbiology: Studying the adaptation of microorganisms to novel carbon sources is a fundamental question in microbial evolution and ecology. This compound provides a tool to investigate the metabolic rewiring that occurs during such adaptive processes.

References

L-(+)-Lyxose-¹³C as a Tracer for Carbon Flow in Mammalian Cells: A Critical Evaluation

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes, providing critical insights for basic research and drug development. While various ¹³C-labeled substrates, such as glucose and glutamine, have been successfully employed to track carbon flow through central metabolic networks in mammalian cells, the utility of less common sugars like L-(+)-Lyxose-¹³C has been a subject of inquiry. This technical whitepaper critically evaluates the suitability of L-(+)-Lyxose-¹³C as a tracer for carbon metabolism in mammalian systems. Based on a thorough review of metabolic pathways, we conclude that L-(+)-Lyxose is not a viable tracer for tracking carbon flow into central metabolic pathways in mammalian cells due to the absence of the necessary enzymatic machinery for its catabolism. This paper details the metabolic fate of pentoses in mammalian cells, contrasts it with prokaryotic metabolism of L-lyxose, and provides a general framework for successful carbon tracing studies using established tracers.

Introduction to ¹³C-Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[1] By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites.[2] The resulting distribution of ¹³C in these metabolites, known as mass isotopomer distribution (MID), is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular fluxes, providing a detailed snapshot of the cell's metabolic state.

The choice of the isotopic tracer is paramount for a successful MFA study. An effective tracer must be readily taken up by the cells and metabolized through pathways of interest, leading to a distinct and measurable labeling pattern in downstream intermediates.

Pentose Metabolism in Mammalian Cells: The Pentose Phosphate Pathway

The primary pathway for pentose metabolism in mammalian cells is the Pentose Phosphate Pathway (PPP).[3] The PPP runs in parallel to glycolysis and has two main branches:

-

The Oxidative Branch: This branch is irreversible and converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. NADPH is crucial for maintaining redox balance and for biosynthetic reactions.

-

The Non-oxidative Branch: This branch consists of a series of reversible reactions that interconvert various pentose phosphates and connect the PPP with glycolysis and gluconeogenesis. Key enzymes in this branch include transketolase and transaldolase.

A critical aspect of the PPP in mammals is its stereospecificity for D-sugars. The enzymes of the PPP are adapted to metabolize D-isomers of pentoses, such as D-ribose, D-xylulose, and D-ribulose.

The Metabolic Fate of L-(+)-Lyxose

L-(+)-Lyxose is the L-enantiomer of the aldopentose sugar lyxose. While it is structurally similar to other pentoses, its metabolic fate in different organisms varies significantly.

L-Lyxose Metabolism in Prokaryotes

In some bacteria, such as mutant strains of Escherichia coli, L-lyxose can be metabolized.[4][5] These organisms possess an inducible L-rhamnose metabolic pathway, which can also process L-lyxose.[4][5] The key steps involve:

-

Isomerization: L-lyxose is converted to L-xylulose by L-rhamnose isomerase.[4]

-

Phosphorylation: L-xylulose is phosphorylated to L-xylulose-1-phosphate.[4]

-

Cleavage: The phosphorylated intermediate is cleaved into dihydroxyacetone phosphate (DHAP), which can enter glycolysis, and glycolaldehyde.[5]

This pathway provides a route for L-lyxose to enter central carbon metabolism in these specific prokaryotic systems.

L-Lyxose in Mammalian Systems: A Metabolic Dead End

In contrast to prokaryotes, mammalian cells lack the L-rhamnose pathway and the specific enzymes required to metabolize L-lyxose . There is no known enzymatic pathway in mammalian cells that can convert L-lyxose into an intermediate of the PPP or glycolysis.

Studies on the closely related D-lyxose in humans have shown that a significant portion (around 46%) of an infused dose is excreted unchanged in the urine, with negligible conversion to CO₂. This indicates very limited metabolism of D-lyxose. Given the high stereospecificity of mammalian metabolic enzymes, it is highly probable that L-lyxose is even more poorly metabolized, if at all.

Therefore, if L-(+)-Lyxose-¹³C were introduced to mammalian cells, it would likely not be catabolized and its ¹³C label would not be incorporated into the intermediates of central carbon metabolism. This makes it an unsuitable tracer for tracking carbon flow in these pathways.

Established Tracers for Carbon Flow Analysis in Mammalian Cells

For researchers aiming to track carbon flow in mammalian cells, several well-established ¹³C-labeled tracers are available. The choice of tracer depends on the specific metabolic pathways of interest.

| Tracer | Primary Metabolic Pathways Tracked | Key Insights |

| [U-¹³C₆]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via pyruvate), Serine Synthesis, Hexosamine Biosynthesis Pathway | Provides a global view of glucose metabolism and its contributions to various biosynthetic pathways. |

| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway | Allows for the deconvolution of the relative flux through the oxidative PPP versus glycolysis. |

| [U-¹³C₅]-Glutamine | TCA Cycle (anaplerosis), Amino Acid Metabolism, Reductive Carboxylation | Tracks the entry of glutamine into the TCA cycle and its use in biosynthesis and redox balance. |

| [U-¹³C₁₆]-Palmitate | Fatty Acid Oxidation | Follows the breakdown of fatty acids and their entry into the TCA cycle. |

General Experimental Protocol for ¹³C-Tracer Studies

While L-(+)-Lyxose-¹³C is not a suitable tracer, the general workflow for a ¹³C-MFA experiment using an appropriate tracer like [U-¹³C₆]-Glucose is as follows:

-

Cell Culture: Culture cells to the desired confluency under controlled conditions.

-

Isotope Labeling: Replace the standard culture medium with a medium containing the ¹³C-labeled tracer. The labeling duration should be sufficient to reach isotopic steady state, which should be determined empirically for the specific cell line and experimental conditions.

-

Metabolite Extraction: Harvest the cells and rapidly quench their metabolism. Extract intracellular metabolites using a suitable solvent system (e.g., 80% methanol).

-

Sample Analysis: Analyze the metabolite extracts using GC-MS, LC-MS, or NMR to determine the mass isotopomer distributions of key metabolites.

-

Data Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C. Use software tools (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and estimate the metabolic fluxes.

Data Presentation and Visualization

Quantitative data from MFA studies should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Example of Relative Metabolic Flux Data Presentation

| Metabolic Pathway | Reaction | Control Cells (Relative Flux) | Treated Cells (Relative Flux) |

| Glycolysis | Glucose -> G6P | 100 ± 5 | 120 ± 7 |

| F6P -> G3P | 85 ± 4 | 95 ± 6 | |

| Pentose Phosphate Pathway | G6P -> Ru5P | 15 ± 2 | 25 ± 3 |

| TCA Cycle | Pyruvate -> Acetyl-CoA | 70 ± 6 | 60 ± 5 |

| α-KG -> Succinate | 65 ± 5 | 55 ± 4 |

Metabolic pathway diagrams are essential for visualizing the flow of carbon and the calculated fluxes. The following diagrams illustrate a general experimental workflow and a simplified central carbon metabolism pathway.

Caption: A flowchart of the key steps in a typical ¹³C-metabolic flux analysis experiment.

Caption: A simplified diagram of central carbon metabolism showing the interconnection of major pathways.

Conclusion

The successful application of ¹³C-metabolic flux analysis hinges on the selection of a tracer that is actively metabolized by the cellular system under investigation. While L-(+)-Lyxose can be catabolized by certain prokaryotes via the L-rhamnose pathway, this pathway is absent in mammalian cells. Consequently, L-(+)-Lyxose-¹³C is not a suitable tracer for tracking carbon flow into central metabolic pathways in mammalian systems. Researchers and drug development professionals seeking to perform carbon tracing studies in mammalian cells should utilize well-established tracers such as ¹³C-labeled glucose, glutamine, or fatty acids to ensure meaningful and interpretable results. This whitepaper serves as a guide to prevent the misapplication of L-(+)-Lyxose-¹³C in mammalian metabolic research and reinforces the principles of proper tracer selection for robust metabolic flux analysis.

References

- 1. D-Lyxose as a substrate for Streptomyces D-xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 4. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-(+)-Lyxose-¹³C Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled substrates, provides detailed insights into the routing of metabolites through complex biochemical networks.[1] L-(+)-Lyxose, a rare pentose sugar, is not naturally metabolized by many organisms, including the workhorse of industrial biotechnology, Escherichia coli. However, engineered strains of E. coli can be adapted to utilize L-lyxose, offering a unique opportunity to probe specific metabolic pathways.[2] This document provides a detailed protocol for conducting ¹³C-Metabolic Flux Analysis using L-(+)-Lyxose-¹³C as a tracer in engineered E. coli, a methodology valuable for metabolic engineering, drug discovery, and fundamental biological research.

The protocol herein is based on established methodologies for ¹³C-MFA in microorganisms, with specific adaptations for a pentose sugar substrate.[2][3][4] As there is limited published data specifically on L-(+)-Lyxose-¹³C MFA, for illustrative purposes, this document presents quantitative flux data from a study of E. coli metabolism on D-xylose, a closely related aldopentose.[2][3]

Metabolic Pathway of L-(+)-Lyxose in Engineered E. coli

In wild-type E. coli, L-(+)-Lyxose is not a growth substrate. However, mutant strains can be evolved to utilize it via the L-rhamnose metabolic pathway.[2] The key enzymatic steps are:

-

Transport: L-Lyxose enters the cell, likely through the L-rhamnose permease.

-

Isomerization: L-Rhamnose isomerase converts L-Lyxose to L-Xylulose.

-

Phosphorylation: A mutated L-Rhamnulose kinase phosphorylates L-Xylulose to L-Xylulose-1-phosphate.

-

Aldol Cleavage: L-Rhamnulose-1-phosphate aldolase cleaves L-Xylulose-1-phosphate into Dihydroxyacetone phosphate (DHAP) and Glycolaldehyde.

-

Entry into Central Metabolism: DHAP enters glycolysis directly. Glycolaldehyde is oxidized to glycolate, which can then be further metabolized.

This pathway provides a direct route for the carbon backbone of L-Lyxose to enter central carbon metabolism, making it an excellent tracer for studying glycolytic and pentose phosphate pathway (PPP) fluxes.

Experimental Workflow for L-(+)-Lyxose-¹³C MFA

The overall workflow for a ¹³C-MFA experiment using L-(+)-Lyxose-¹³C is outlined below. This process involves careful experimental design, precise execution of labeling experiments, and robust analytical and computational analysis.[1][4][5]

Detailed Experimental Protocols

Strain and Culture Conditions

-

Strain: Escherichia coli strain engineered to metabolize L-lyxose.

-

Medium: M9 minimal medium is recommended to ensure that the ¹³C-labeled L-lyxose is the sole carbon source. The medium should be prepared as follows:

-

5x M9 salts: 64 g/L Na₂HPO₄·7H₂O, 15 g/L KH₂PO₄, 2.5 g/L NaCl, 5.0 g/L NH₄Cl.

-

Working medium: 200 mL of 5x M9 salts, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and sterile water to 1 L.

-

-

Carbon Source: Prepare a sterile stock solution of L-(+)-Lyxose-¹³C (e.g., uniformly labeled [U-¹³C₅]L-lyxose or specifically labeled variants like [1-¹³C]L-lyxose). The final concentration in the medium should be sufficient to support growth to the desired cell density (e.g., 2-4 g/L).

-

Pre-culture: Inoculate a single colony into M9 medium with unlabeled L-lyxose and grow overnight at 37°C with shaking.

-

Labeling Culture: Inoculate the main culture containing L-(+)-Lyxose-¹³C with the pre-culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the mid-exponential phase (OD₆₀₀ ~0.4-0.6) to ensure metabolic steady-state.

Rapid Quenching and Metabolite Extraction

This step is critical to halt all enzymatic activity and preserve the in vivo metabolic state.

-

Quenching:

-

Prepare a quenching solution of 60% methanol buffered with 10 mM HEPES, pre-chilled to -40°C.[6][7]

-

Rapidly withdraw a known volume of cell culture (e.g., 5 mL) and immediately dispense it into 5 volumes of the cold quenching solution.

-

Vortex briefly and centrifuge at -9°C for 10 minutes at 5,000 x g.

-

Discard the supernatant and wash the cell pellet with the cold quenching solution.

-

-

Extraction:

-

Resuspend the cell pellet in a pre-heated (75°C) 75% ethanol solution.[8]

-

Incubate at 95°C for 5 minutes with intermittent vortexing to ensure cell lysis and metabolite extraction.

-

Cool the extract on ice and then centrifuge at 4°C for 10 minutes at 13,000 x g to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube. A portion can be stored at -80°C for analysis of intracellular metabolites, while the remainder is used for protein hydrolysis.

-

Protein Hydrolysis and Derivatization

Analysis of the isotopic labeling of proteinogenic amino acids is a robust method for determining central carbon metabolism fluxes.[5][9]

-

Protein Hydrolysis:

-

Dry the cell pellet remaining after metabolite extraction.

-

Add 1 mL of 6 M HCl and incubate at 110°C for 24 hours in a sealed tube.[10]

-

After hydrolysis, cool the sample and centrifuge to remove any solids.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or in a vacuum concentrator.

-

-

Derivatization:

-

To make the amino acids volatile for GC-MS analysis, they must be derivatized. A common method is using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[9]

-

Add 100 µL of tetrahydrofuran (THF) and 100 µL of MTBSTFA to the dried hydrolysate.

-

Incubate at 70°C for 1 hour.

-

Cool to room temperature and transfer the derivatized sample to a GC-MS vial.

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A standard non-polar column (e.g., DB-5ms) is suitable for separating derivatized amino acids.

-

GC Program: An example temperature program is: initial temperature of 150°C for 2 minutes, ramp at 3°C/min to 280°C, then ramp at 20°C/min to 300°C and hold for 5 minutes.[9]

-

MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass-to-charge (m/z) range of approximately 100-650. Collect data for the mass isotopomer distributions of the amino acids and their characteristic fragments.

Data Analysis and Flux Calculation

-

Mass Isotopomer Distribution (MID) Analysis: The raw GC-MS data is processed to determine the fractional abundance of each mass isotopomer for each amino acid fragment. This data needs to be corrected for the natural abundance of isotopes.

-

Flux Calculation: Use software packages like INCA, Metran, or OpenFLUX2 to estimate the intracellular metabolic fluxes.[4] These programs use the measured MIDs and a stoichiometric model of the organism's central metabolism to calculate the flux distribution that best fits the experimental data.

-

Statistical Validation: Perform statistical analyses, such as chi-squared tests, to assess the goodness-of-fit of the calculated fluxes to the experimental data.

Quantitative Data Summary

The following tables provide an example of the type of quantitative data that can be obtained from a ¹³C-MFA experiment. Note: This data is adapted from a study of E. coli grown on D-xylose and is presented here for illustrative purposes.[2][3] The relative flux values are normalized to the specific uptake rate of the pentose sugar.

Table 1: Specific Rates of Substrate Consumption and Product Formation

| Parameter | Value (mmol/gDCW/hr) |

| L-Lyxose Uptake Rate | 10.0 (normalized) |

| Biomass Production Rate | 1.5 |

| CO₂ Evolution Rate | 8.2 |

| Acetate Secretion Rate | 3.5 |

Table 2: Relative Fluxes in Central Carbon Metabolism (Normalized to L-Lyxose Uptake)

| Reaction/Pathway | Relative Flux (%) |

| Pentose Phosphate Pathway | |

| L-Lyxose -> Pentose-5P | 100 |

| Pentose-5P -> Glycolysis | 75 |

| Pentose-5P -> Sedoheptulose-7P | 25 |

| Glycolysis | |

| Glucose-6P -> Fructose-6P | 60 |

| Fructose-6P -> Pyruvate | 120 |

| TCA Cycle | |

| Pyruvate -> Acetyl-CoA | 85 |

| Acetyl-CoA -> Citrate | 70 |

| Oxaloacetate -> Malate | 65 |

| Anaplerotic Reactions | |

| Phosphoenolpyruvate -> Oxaloacetate | 15 |

Conclusion

This application note provides a comprehensive framework for conducting ¹³C-Metabolic Flux Analysis using L-(+)-Lyxose-¹³C in engineered E. coli. By following this detailed protocol, researchers can gain valuable quantitative insights into the metabolic response to this rare sugar. The ability to trace the fate of L-lyxose through the central carbon metabolism opens up new avenues for studying metabolic pathway dynamics, identifying bottlenecks for metabolic engineering, and understanding the mode of action of potential antimicrobial compounds that target sugar metabolism. While the provided quantitative data is based on a xylose-grown culture, it serves as a robust template for the expected outcomes of an L-lyxose-¹³C MFA experiment.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. app.jove.com [app.jove.com]

- 10. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

Application Notes and Protocols for L-(+)-Lyxose-¹³C in Biomolecular NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of L-(+)-Lyxose-¹³C in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of this isotopically labeled rare sugar offer novel opportunities for investigating carbohydrate-protein interactions and elucidating metabolic pathways, areas of significant interest in drug discovery and fundamental biological research.

Introduction

L-(+)-Lyxose is a naturally occurring aldopentose, though less common than its D-isomer. The incorporation of a stable ¹³C isotope into the L-(+)-Lyxose scaffold provides a powerful, non-radioactive probe for NMR-based studies. The key advantages of using L-(+)-Lyxose-¹³C in biomolecular NMR include:

-

Enhanced Spectral Dispersion: The larger chemical shift range of ¹³C compared to ¹H alleviates spectral overlap, a common challenge in the NMR analysis of complex biomolecular systems.[1]

-

Isotope-Filtering Experiments: The ¹³C label enables the use of specific NMR pulse sequences that filter for signals originating only from the labeled ligand, simplifying complex spectra and allowing for the unambiguous detection of ligand binding and metabolic conversion.

-

Probing Molecular Interactions: ¹³C-labeled L-(+)-Lyxose can be used to map the binding interface of carbohydrate-binding proteins (lectins), enzymes, and other receptors, providing crucial insights into the molecular basis of recognition.

-

Metabolic Tracer Studies: In organisms capable of metabolizing L-lyxose, such as certain strains of Escherichia coli, L-(+)-Lyxose-¹³C can serve as a tracer to follow its metabolic fate and quantify flux through specific biochemical pathways.[2][3][4]

These notes detail two primary applications: studying carbohydrate-protein interactions and tracing metabolic pathways.

Application 1: Characterization of L-(+)-Lyxose-Protein Interactions